3-{[(9H-fluoren-9-ylmethoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid
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Overview
Description
The compound “3-{[(9H-fluoren-9-ylmethoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid” is an alanine derivative . It is used for scientific research or drug declaration .
Synthesis Analysis
The synthesis of this compound involves a C-H Activation methodology developed by Jin-Quan Yu and coworkers. The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a fluorene group, which is a polycyclic aromatic hydrocarbon, attached to a propanoic acid group via a methoxy carbonyl linkage .Physical And Chemical Properties Analysis
The compound has a molecular weight of 325.36 . It is a solid at room temperature and should be stored in a dry place at 2-8°C .Scientific Research Applications
Peptide Synthesis
This compound is primarily used in the field of peptide synthesis. It serves as a building block for the synthesis of peptides, which are chains of amino acids. The fluorenylmethyloxycarbonyl (Fmoc) group of this compound provides protection for the amino group during the synthesis process . This allows for the selective formation of peptide bonds without unwanted side reactions.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the synthesis of unnatural amino acids. These modified amino acids can be incorporated into peptides to alter their biological activity, stability, or to serve as probes for studying protein functions . The presence of the Fmoc group facilitates the introduction of these amino acids into peptide chains in a controlled manner.
Organic Synthesis
The compound is also significant in organic synthesis. It can be used as an intermediate for the synthesis of complex organic molecules. Its reactive groups allow for various chemical transformations, enabling the creation of a wide range of organic compounds .
Biochemical Research
In biochemical research, derivatives of this compound are used to study protein interactions and functions. The compound’s ability to mimic certain amino acid structures makes it valuable for creating analogs that can interfere with or enhance protein activity .
Material Science
In material science, this compound’s derivatives can be used to modify the surface properties of materials. For example, they can be grafted onto polymers to create materials with specific functionalities, such as increased biocompatibility or targeted drug delivery capabilities .
Environmental Studies
While direct environmental applications of this compound are not widely reported, its derivatives could potentially be used in environmental biotechnology. For instance, modified peptides containing this compound could be designed to bind to and neutralize environmental toxins .
Analytical Chemistry
In analytical chemistry, this compound can be used to prepare fluorescent probes. The fluorenyl group is known for its fluorescence, which can be harnessed to detect or quantify biological molecules .
Chemical Education
Lastly, this compound is used in chemical education, where it serves as an example of Fmoc-based peptide synthesis. It helps students understand the principles of protecting group strategies and peptide bond formation .
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .
Mechanism of Action
Target of Action
It is identified as an alanine derivative , which suggests that it may interact with biological systems in a manner similar to that of alanine or its derivatives.
Mode of Action
As an alanine derivative, it might interact with the same targets as alanine, potentially influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Result of Action
As an alanine derivative, it might have effects similar to those of alanine, which can influence various physiological activities .
properties
IUPAC Name |
3-[9H-fluoren-9-ylmethoxycarbonyl-[(4-fluorophenyl)methyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c26-18-11-9-17(10-12-18)15-27(14-13-24(28)29)25(30)31-16-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23H,13-16H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUZWRPHGFCVAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCC(=O)O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2137695-93-1 |
Source
|
Record name | 3-{[(9H-fluoren-9-ylmethoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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